molecular formula C33H40N4O6 B157398 (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone CAS No. 133155-90-5

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Numéro de catalogue B157398
Numéro CAS: 133155-90-5
Poids moléculaire: 531.6 g/mol
Clé InChI: LLOKIGWPNVSDGJ-AFBVCZJXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone, also known as TMC-95A, is a macrocyclic tripeptide that was first isolated from the fermentation broth of Streptomyces sp. TP-A0584 in 1995. It has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa, making it a promising lead compound for the development of anticoagulant and antithrombotic agents.

Mécanisme D'action

The mechanism of action of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is based on its ability to selectively inhibit the activity of serine proteases, which are key enzymes involved in the blood coagulation cascade. By blocking the activity of these enzymes, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone prevents the formation of blood clots and reduces the risk of thrombosis. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to inhibit the activity of other proteases, such as elastase and chymase, which are involved in inflammation and tumor growth.

Effets Biochimiques Et Physiologiques

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa. This activity has been shown to be selective and reversible, with no significant effect on other proteases or enzymes. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to possess anti-inflammatory and anti-tumor properties, which are believed to be mediated by its ability to inhibit the activity of elastase and chymase.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone as a research tool is its potent inhibitory activity against various serine proteases, which makes it a valuable tool for studying the blood coagulation cascade and other protease-mediated processes. However, its complex synthesis and high cost may limit its use in some research settings.

Orientations Futures

There are several potential future directions for the research and development of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone and its analogs. One direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Another direction is the exploration of its anti-inflammatory and anti-tumor properties, which may lead to the development of new drugs for the treatment of these diseases. Finally, the synthesis of new analogs of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone with improved activity and selectivity may provide valuable tools for studying protease-mediated processes and for the development of new drugs.

Méthodes De Synthèse

The synthesis of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is a complex process that involves multiple steps. The first step is the preparation of the key intermediate, (3S,6S,9S,12R)-3,6-dibenzyl-1,4,7-triazabicyclo[10.3.0]pentadeca-2,5,8,11-tetraene, which is obtained by the condensation of N-benzyl-1,2-diaminobenzene with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst. This intermediate is then transformed into (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone through a series of coupling, oxidation, and deprotection reactions.

Applications De Recherche Scientifique

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has been extensively studied for its potential applications in the field of anticoagulation and thrombosis prevention. It has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa, which are key enzymes involved in the blood coagulation cascade. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of these diseases.

Propriétés

Numéro CAS

133155-90-5

Nom du produit

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Formule moléculaire

C33H40N4O6

Poids moléculaire

531.6 g/mol

Nom IUPAC

(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C30H33N3O6/c34-25-16-21(17-26(35)27-18-39-27)28(36)31-22(14-19-8-3-1-4-9-19)29(37)32-23(15-20-10-5-2-6-11-20)30(38)33-13-7-12-24(25)33/h1-6,8-11,21-24,27H,7,12-18H2,(H,31,36)(H,32,37)/t21-,22-,23-,24+,27-/m0/s1

Clé InChI

LLOKIGWPNVSDGJ-AFBVCZJXSA-N

SMILES isomérique

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5

SMILES

C1CC2C(=O)CC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)C5CO5

SMILES canonique

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5

Synonymes

cyclo((S)-phenylalanyl-phenylalanyl-(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl)
trapoxin B

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.